molecular formula C29H30N2O5 B2459988 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903585-26-2

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2459988
CAS No.: 903585-26-2
M. Wt: 486.568
InChI Key: VFNYUMSBRPHYID-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazin-1-yl ethoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the 4-Phenylpiperazin-1-yl Ethoxy Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-phenylpiperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the chromen-2-one core to chroman-2-one.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the piperazine moiety, resulting in different biological activities.

    7-(2-(4-Phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical properties and biological effects.

Uniqueness

3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-phenylpiperazin-1-yl ethoxy groups, which contribute to its distinct chemical properties and diverse biological activities. This combination of functional groups allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-33-26-11-9-21(19-28(26)34-2)25-18-22-8-10-24(20-27(22)36-29(25)32)35-17-16-30-12-14-31(15-13-30)23-6-4-3-5-7-23/h3-11,18-20H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNYUMSBRPHYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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